ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate

Description

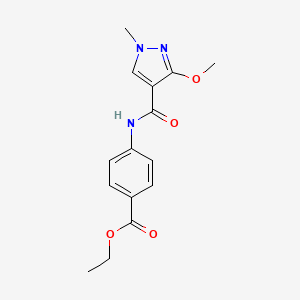

Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide group to a substituted pyrazole ring. Its structure comprises:

- Ethyl benzoate moiety: The ester group at the para-position of the benzene ring contributes to lipophilicity and metabolic stability.

- Pyrazole heterocycle: The 1-methyl-3-methoxy-substituted pyrazole ring introduces hydrogen-bonding and electron-donating properties, influencing molecular interactions and solubility.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, including antifungal, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

ethyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-4-22-15(20)10-5-7-11(8-6-10)16-13(19)12-9-18(2)17-14(12)21-3/h5-9H,4H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKPXHVPQULXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Amidation Reaction: The pyrazole derivative is then reacted with 4-aminobenzoic acid to form the amide linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(3-hydroxy-1-methyl-1H-pyrazole-4-amido)benzoate.

Reduction: Formation of 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoic acid.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized by variations in the heterocyclic core, substituents, or linker groups. Key examples include:

Key Observations :

- Heterocyclic Influence : Pyrazole-containing compounds (e.g., ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate) often exhibit antifungal or antitumor activity, whereas pyridazine/isoxazole derivatives (e.g., I-6230, I-6502) are explored for enzyme inhibition or receptor binding .

- Substituent Effects: Methoxy and methyl groups on the pyrazole ring improve metabolic stability and electron distribution, contrasting with dimethylamino groups in resin-initiator analogs .

Physical and Chemical Properties

- Solubility : The target compound’s amide linker and methoxy group enhance polarity compared to methylene-linked analogs (e.g., ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate), likely improving aqueous solubility.

- Thermal Stability: Pyrazole derivatives generally exhibit higher melting points (e.g., 97–99°C for structurally similar compounds ) compared to dimethylamino-substituted benzoates.

Biological Activity

Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C15H18N4O3

- Molecular Weight: 302.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Pyrazole derivatives are known for their role as enzyme inhibitors, particularly in the modulation of inflammatory pathways and cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in macrophage cultures, suggesting its utility in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have also been explored. In animal models, it has shown efficacy in reducing pain responses comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways through central and peripheral mechanisms .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy .

Study on Anti-inflammatory Activity

In a controlled study, this compound was administered to mice with induced inflammation. The results indicated a significant reduction in paw edema compared to the control group, alongside decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 12.5 | 6.8 |

| TNF-alpha (pg/mL) | 250 | 120 |

| IL-6 (pg/mL) | 200 | 90 |

Study on Anticancer Activity

A study investigating the anticancer properties revealed that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT29 | 20 |

| Normal Cells | >100 |

Q & A

Basic: What are the standard synthetic routes for ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines to form the pyrazole core. For example, cyclization under reflux with phenylhydrazine in ethanol is a common approach . Optimization includes:

- Catalysts : Use ZnCl₂ or PEPPSI-iPr to enhance coupling efficiency (e.g., 84% yield achieved via Pd-catalyzed cross-coupling) .

- Temperature Control : Maintaining 50–65°C during cyclization minimizes side products .

- Solvent Selection : Ethanol or dichloroethane improves solubility and reaction homogeneity .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from dynamic conformational changes or impurities. Methodological steps include:

- Variable Temperature (VT) NMR : To detect rotameric equilibria or solvent effects .

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl 3-amino-pyrazole derivatives) to validate assignments .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1720 cm⁻¹, amide N-H at ~3400 cm⁻¹) .

- 1H/13C NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzoate moiety) .

- Mass Spectrometry (EI/HRMS) : Verifies molecular ion peaks (e.g., [M]+ at m/z 238.0961) and fragmentation patterns .

Advanced: How should researchers design experiments to evaluate biological activity and interpret conflicting results across studies?

Answer:

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin) to validate potency .

- Target-Specific Assays : Screen against enzymes (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Data Normalization : Address variability by normalizing to cell viability controls (e.g., MTT assays) and replicate experiments (n ≥ 3) .

Synthesis: What strategies mitigate side reactions during cyclization steps in the synthesis?

Answer:

- Protecting Groups : Temporarily block reactive amines with Boc or SEM groups to prevent undesired nucleophilic attacks .

- Stepwise Monitoring : Use TLC or LC-MS to track reaction progress and halt at intermediates if side products emerge .

- Low-Temperature Phases : Initiate reactions at 0°C to control exothermicity, then gradually warm to 50°C .

Structural Analysis: How do substituent variations (e.g., methoxy vs. methyl groups) affect the compound’s physicochemical properties compared to analogs?

Answer:

- Electronic Effects : Methoxy groups increase electron density on the benzene ring, altering UV-Vis absorption (λmax shifts ~10–15 nm) .

- Hydrophobicity : Methyl groups enhance logP values by ~0.5 units, improving membrane permeability in biological assays .

- Crystallinity : Bulky substituents (e.g., cyclohexyl) reduce melting points by disrupting packing, as seen in related pyrazole derivatives .

Advanced: What computational and experimental approaches elucidate reaction mechanisms in multi-step syntheses?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps (e.g., favoring 1,3-dipolar over 1,5-cycloaddition) .

- Isotopic Labeling : Use ¹³C-labeled reactants to trace carbonyl incorporation pathways via NMR .

- Kinetic Studies : Monitor intermediate accumulation using in situ IR or quenching experiments .

Data Analysis: What statistical methods ensure reproducibility in synthetic yield and purity across batches?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .

- ANOVA Testing : Identify significant factors (p < 0.05) contributing to yield variability .

- HPLC Purity Tracking : Use area normalization (>98% purity thresholds) with C18 columns and acetonitrile/water gradients .

Biological Testing: What protocols are recommended for in vitro assays, and how should conflicting activity data be resolved?

Answer:

- Standardized Assays : Follow CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

- Counter-Screens : Test against unrelated targets (e.g., kinases) to rule out nonspecific effects .

- Meta-Analysis : Compare data across studies using standardized units (e.g., IC50 vs. EC50) and adjust for assay conditions (e.g., serum concentration) .

Computational Modeling: How can density functional theory (DFT) predict the compound’s interactions with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2) .

- QM/MM Hybrid Methods : Calculate binding energies for hydrogen bonds between the amide group and catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.